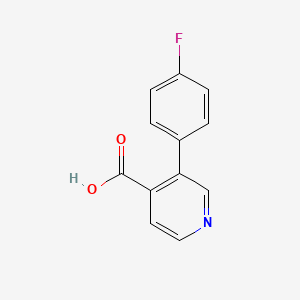

3-(4-Fluorophenyl)isonicotinic acid

Description

3-(4-Fluorophenyl)isonicotinic acid (CAS: 1214348-98-7) is a fluorinated derivative of isonicotinic acid, featuring a 4-fluorophenyl substituent at the 3-position of the pyridine ring. The introduction of fluorine atoms or fluorinated groups into aromatic systems often enhances metabolic stability, bioavailability, and binding affinity to biological targets, making this compound a valuable scaffold for drug development .

Properties

IUPAC Name |

3-(4-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVPAPRZYFBSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673415 | |

| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214348-98-7 | |

| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)isonicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with isonicotinic acid under specific conditions. One common method includes the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction mixture is often heated and refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted aromatic compounds .

Scientific Research Applications

3-(4-Fluorophenyl)isonicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 3-(4-Fluorophenyl)isonicotinic acid and its analogs:

Functional Group Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound is moderately electron-withdrawing, which may enhance metabolic stability compared to non-fluorinated analogs . The iodo substituent in 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid introduces steric bulk and may influence radiolabeling applications or halogen bonding in drug-receptor interactions .

- The chloro substituent in 2-(3-Chloro-4-fluorophenyl)isonicotinic acid increases lipophilicity, which could improve membrane permeability but may also raise toxicity concerns .

Biological Activity

3-(4-Fluorophenyl)isonicotinic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H8FNO2. It is synthesized through the reaction of 4-fluorobenzaldehyde with isonicotinic acid, typically using acetonitrile as a solvent and a suitable catalyst under reflux conditions. The presence of the fluorophenyl group enhances its chemical properties, making it a unique derivative of isonicotinic acid.

Biological Activity Overview

The biological activities of this compound are primarily investigated in two areas: antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that derivatives of isonicotinic acid, including this compound, displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The bactericidal action appears to involve inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acids |

| Klebsiella pneumoniae | Not specified | General antimicrobial activity |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Preliminary investigations suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies on similar compounds have shown that modifications at the aromatic positions can significantly enhance their cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | Not reported | Apoptosis induction |

| MCF-7 (Breast Cancer) | Not reported | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors associated with disease pathways, leading to its observed biological effects. For example, structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring can modulate binding affinity to biological targets .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A research team evaluated several derivatives of isonicotinic acid, including this compound, against clinical isolates of Staphylococcus aureus. The findings indicated a strong correlation between structural modifications and enhanced antibacterial activity .

- Cytotoxicity Assessment : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. This suggests potential for development into therapeutic agents targeting specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.